4-Allylpyrocatechol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in water

Very soluble in ethanol; miscible with ethyl ether, chloroform

Soluble in alcohol; slightly soluble in propylene glycol; insoluble in glycerol

Practically insoluble to insoluble in water

Soluble (in ethanol)

Synonyms

Canonical SMILES

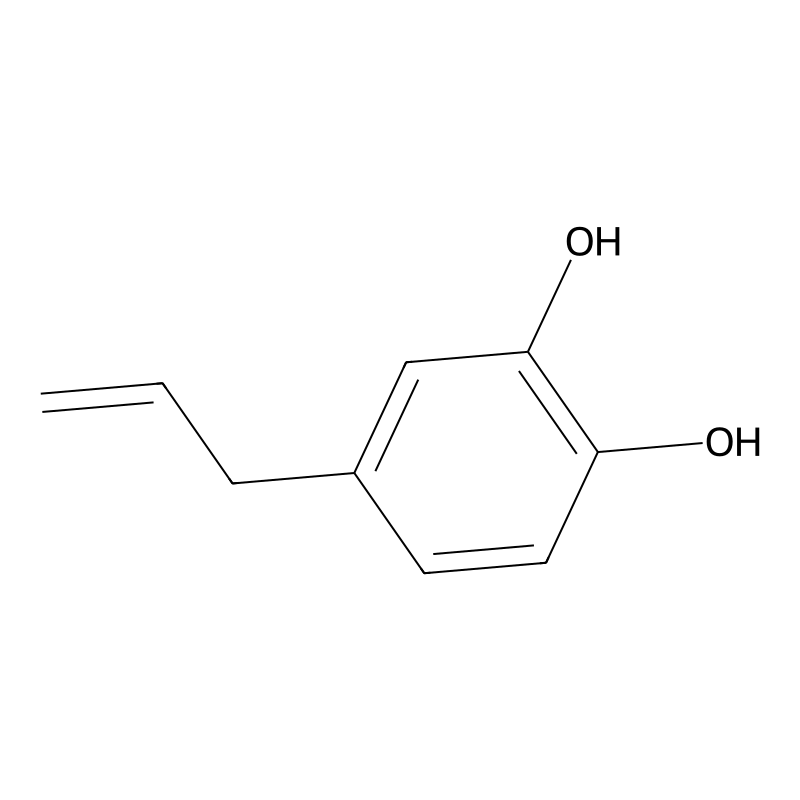

4-Allylpyrocatechol, also known as hydroxychavicol, is a phenolic compound with the molecular formula and a molecular weight of approximately 150.17 g/mol. It features a unique structure characterized by an allyl group attached to a pyrocatechol backbone. This compound is naturally found in various plants, including Piper betle (betel leaf) and Dracaena cambodiana, and is recognized for its diverse biological activities and potential health benefits .

Research suggests 2-hydroxychavicol may have pesticidal properties against Xanthomonas oryzae pv. oryzae (Xoo), a bacterial plant pathogen that causes rice bacterial blight disease []. The exact mechanism of action is not fully understood, but it might involve disrupting the bacterial cell membrane or interfering with essential cellular processes []. Further research is needed to elucidate the specific mechanism.

- Hydrogenation: The compound can undergo hydrogenation under specific conditions, leading to the saturation of the double bond in the allyl group .

- Oxidation: As a phenolic compound, it can be oxidized to form various quinones, which may exhibit different biological activities.

- Esterification: It can react with carboxylic acids to form esters, which are important in various synthetic applications.

These reactions highlight the versatility of 4-allylpyrocatechol in synthetic organic chemistry.

4-Allylpyrocatechol exhibits notable biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals, particularly DPPH radicals, thereby exhibiting significant antioxidant activity .

- Antimicrobial Activity: The compound has demonstrated effectiveness against various pathogens, making it a candidate for natural antimicrobial agents .

- Anti-inflammatory Effects: Research indicates that 4-allylpyrocatechol may reduce inflammation markers, contributing to its potential therapeutic applications .

These properties make it a subject of interest in pharmacological studies.

The synthesis of 4-allylpyrocatechol can be achieved through several methods:

- Thermal Rearrangement: One common method involves the thermal rearrangement of catechol mono-allyl ether at temperatures between 160°C and 200°C, yielding a mixture that includes 4-allylpyrocatechol .

- Allylation Reactions: Direct allylation of pyrocatechol using allylic halides or other allylation reagents can also produce this compound.

- Extraction from Natural Sources: It can be isolated from plant sources like Piper betle, where it occurs naturally .

These methods reflect the compound's accessibility and versatility in synthetic chemistry.

4-Allylpyrocatechol has several applications across various fields:

- Pharmaceuticals: Due to its antioxidant and antimicrobial properties, it is explored for use in developing natural preservatives and health supplements.

- Cosmetics: Its antioxidant capabilities make it suitable for incorporation into cosmetic formulations aimed at skin protection.

- Food Industry: The compound may be utilized as a natural preservative due to its antimicrobial properties, enhancing food safety .

Several compounds share structural similarities with 4-allylpyrocatechol. A comparison highlights its unique features:

| Compound Name | Structure Similarity | Key Activities |

|---|---|---|

| Hydroxychavicol | Identical | Antioxidant, antimicrobial |

| 3,4-Dihydroxyallylbenzene | Similar backbone | Antioxidant |

| 4-Allylcatechol | Similar structure | Antimicrobial |

| Eugenol | Structural variant | Antimicrobial, analgesic |

| Desmethylisoeugenol | Related structure | Antimicrobial |

While many of these compounds exhibit similar biological activities, 4-allylpyrocatechol stands out due to its specific structural attributes and pronounced efficacy as an antioxidant and antimicrobial agent .

The historical development of 4-allylpyrocatechol research traces back to traditional medicinal practices involving Piper betle leaves, which have been utilized for centuries across South Asia and Southeast Asia for their therapeutic properties. The systematic scientific investigation of this compound began with early studies on Piper betle extracts, where researchers identified the presence of bioactive phenolic compounds responsible for the plant's medicinal effects. The first formal identification and isolation of 4-allylpyrocatechol from Piper betle leaves marked a significant milestone in phytochemical research, establishing the foundation for subsequent investigations into its biological activities.

The compound gained substantial scientific attention in 2009 when Matsuda and colleagues demonstrated its superior xanthine oxidase inhibitory activity compared to allopurinol, the clinically established treatment for hyperuricemia. This discovery represented a paradigm shift in understanding the therapeutic potential of natural phenolic compounds and sparked intensive research into the structure-activity relationships of 4-allylpyrocatechol and its derivatives. The historical progression of research has revealed the compound's presence in multiple plant species beyond Piper betle, including Piper austrosinense, expanding the scope of natural sources for this valuable bioactive molecule.

Significance in Phytochemical Research

4-Allylpyrocatechol occupies a prominent position in contemporary phytochemical research due to its remarkable therapeutic versatility and potential for pharmaceutical development. The compound's significance extends beyond its individual bioactivities to encompass its role as a model structure for understanding phenolic compound mechanisms and designing novel therapeutic agents. Research has demonstrated that 4-allylpyrocatechol exhibits multiple mechanisms of action, including direct antimicrobial effects through cell membrane disruption, antioxidant activity via free radical scavenging, and anti-inflammatory properties through modulation of cytokine expression.

The compound's exceptional efficacy against diverse pathogenic microorganisms, including oral cavity pathogens, plant bacterial diseases, and cutaneous fungal infections, has positioned it as a promising candidate for developing broad-spectrum antimicrobial agents. Furthermore, its demonstrated anticancer potential through various mechanisms, including cell cycle arrest and apoptosis induction, has attracted significant attention from cancer research communities. The structure-activity relationship studies of 4-allylpyrocatechol have contributed valuable insights into the optimization of phenolic compounds for enhanced therapeutic efficacy, with derivatives showing up to 13-fold increased potency compared to the parent compound.

Nomenclature and Classification

4-Allylpyrocatechol is characterized by an extensive nomenclature system reflecting its diverse chemical and biological properties. The compound is systematically named as 4-(2-propenyl)-1,2-benzenediol according to IUPAC nomenclature, with the Chemical Abstracts Service (CAS) registry number 1126-61-0 serving as its unique identifier. The extensive list of synonyms includes hydroxychavicol, 4-allyl-1,2-benzenediol, 4-allyl-1,2-dihydroxybenzene, 1,2-dihydroxy-4-allylbenzene, and 4-allylcatechol, reflecting the compound's recognition across different research disciplines and geographical regions.

The molecular structure of 4-allylpyrocatechol can be described by the SMILES notation C=CCC1=CC(=C(C=C1)O)O and the InChI Key FHEHIXJLCWUPCZ-UHFFFAOYSA-N, providing standardized representations for database searches and computational studies. Chemically, the compound belongs to the catechol family of phenolic compounds, characterized by the presence of two adjacent hydroxyl groups on a benzene ring, with an additional allyl substituent at the para position relative to one of the hydroxyl groups. This structural classification places 4-allylpyrocatechol within the broader category of allylphenols, which are known for their significant biological activities and occurrence in essential oils and medicinal plants.

Molecular Structure and Formula

4-Allylpyrocatechol, also known as hydroxychavicol, possesses the molecular formula C₉H₁₀O₂ with a molecular weight of 150.17-150.18 grams per mole [2] [3] [4]. The compound features a benzene ring substituted with two adjacent hydroxyl groups at positions 1 and 2, characteristic of the catechol moiety, and an allyl group (prop-2-enyl) attached at position 4 [2] [5]. The systematic International Union of Pure and Applied Chemistry name for this compound is 4-prop-2-enylbenzene-1,2-diol [2] [5].

The structural identity is confirmed by its Chemical Abstracts Service registry number 1126-61-0 [3] [4] [5]. The compound exhibits two hydrogen bond donor sites and two hydrogen bond acceptor sites, with two rotatable bonds providing structural flexibility [2]. The exact mass is determined to be 150.068079557 daltons, with a topological polar surface area of 40.5 square angstroms [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₀O₂ | [2] [3] [4] |

| Molecular Weight | 150.17-150.18 g/mol | [2] [3] [4] |

| Chemical Abstracts Service Number | 1126-61-0 | [3] [4] [5] |

| Exact Mass | 150.068079557 Da | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 2 | [2] |

Physical Properties

Melting and Boiling Points

4-Allylpyrocatechol exhibits a melting point range of 42.0 to 49.0 degrees Celsius, with most reliable sources reporting values between 43.0 to 49.0 degrees Celsius [3] [4] [6] [7]. Some literature sources specify a more precise range of 46.0 to 48.5 degrees Celsius [11]. The boiling point varies significantly depending on the applied pressure conditions. Under reduced pressure of 1-2 millimeters of mercury, the compound boils at 123-125 degrees Celsius [3] [11]. At higher pressures, the boiling point increases substantially, reaching 289.2 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury [9].

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Melting Point | 43.0-49.0°C | Standard conditions | [4] [6] [7] |

| Melting Point | 46.0-48.5°C | Standard conditions | [11] |

| Boiling Point | 123-125°C | 1-2 mmHg | [3] [11] |

| Boiling Point | 289.2°C | 760 mmHg | [9] |

| Flash Point | 141.7°C | Standard conditions | [9] |

Solubility Characteristics

The solubility profile of 4-allylpyrocatechol demonstrates its amphiphilic nature due to the presence of both hydrophilic hydroxyl groups and a hydrophobic allyl chain [1] [10] [12]. The compound exhibits poor water solubility, which has been identified as a limitation for pharmaceutical applications [13]. However, it demonstrates excellent solubility in organic solvents including dimethyl sulfoxide, with solubility exceeding 100 milligrams per milliliter (665.91 millimolar) [10] [12]. The compound is also soluble in chloroform, dichloromethane, ethyl acetate, and acetone [1].

Research has shown that the water-insoluble property significantly limits clinical and pharmaceutical applications [13]. To overcome this limitation, polymeric micelle formulations have been developed that increase water solubility approximately 1000-fold compared to the unentrapped compound [13].

| Solvent | Solubility | Reference |

|---|---|---|

| Dimethyl Sulfoxide | ≥100 mg/mL (665.91 mM) | [10] [12] |

| Water | Poor (water-insoluble) | [13] |

| Chloroform | Soluble | [1] |

| Dichloromethane | Soluble | [1] |

| Ethyl Acetate | Soluble | [1] |

| Acetone | Soluble | [1] |

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 4-allylpyrocatechol through characteristic chemical shift patterns [27] [30] [32]. The proton nuclear magnetic resonance spectrum exhibits distinct signals corresponding to the aromatic protons, allyl chain protons, and hydroxyl groups [30] [32]. The aromatic region displays signals between 6.56 and 6.76 parts per million, consistent with the catechol substitution pattern [30].

The allyl chain protons appear as characteristic multiplets, with the terminal vinyl protons typically observed between 4.99 and 5.08 parts per million, while the vinyl proton appears around 5.08-6.01 parts per million [30]. The methylene bridge connecting the allyl group to the aromatic ring produces a signal around 3.3 parts per million [30]. Hydroxyl protons are observed as broad signals around 5.36 parts per million [30].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct carbon environments consistent with the proposed structure [30]. The aromatic carbons appear in the range of 115-145 parts per million, with specific signals at 115.28, 115.77, 122.65, 131.98, 132.84, 140.77, and 143.1 parts per million [30]. The allyl carbon signals appear at characteristic positions, with the methylene carbon at 39.33 parts per million [30].

| Nuclear Magnetic Resonance Type | Chemical Shift (ppm) | Assignment | Reference |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | 6.56-6.76 | Aromatic protons | [30] |

| ¹H Nuclear Magnetic Resonance | 4.99-5.08 | Terminal vinyl protons | [30] |

| ¹H Nuclear Magnetic Resonance | 5.08-6.01 | Vinyl proton | [30] |

| ¹H Nuclear Magnetic Resonance | 3.3 | Methylene bridge | [30] |

| ¹H Nuclear Magnetic Resonance | 5.36 | Hydroxyl protons | [30] |

| ¹³C Nuclear Magnetic Resonance | 115.28-143.1 | Aromatic carbons | [30] |

| ¹³C Nuclear Magnetic Resonance | 39.33 | Allyl methylene | [30] |

Mass Spectrometry

Mass spectrometry analysis of 4-allylpyrocatechol confirms the molecular ion peak at mass-to-charge ratio 150.17, corresponding to the molecular formula C₉H₁₀O₂ [27] [30]. Gas chromatography-mass spectrometry techniques have been extensively employed for structural confirmation and purity assessment [30] [32]. The fragmentation pattern provides characteristic ions that aid in structural elucidation [27] [29].

The molecular ion appears as the base peak in electron ionization mass spectrometry [30]. Common fragment ions include those resulting from loss of the allyl group and hydroxyl functionalities [29]. High-resolution mass spectrometry determines the exact mass as 150.068079557 daltons, confirming the elemental composition [2] [30].

Mass spectrometry has proven particularly valuable for identification and quantification in complex natural product extracts, where 4-allylpyrocatechol often appears as a major constituent [27] [30] [32]. The technique enables detection and characterization even in complex biological matrices [27] [32].

| Mass Spectrometry Parameter | Value | Reference |

|---|---|---|

| Molecular Ion (m/z) | 150.17 | [27] [30] |

| Exact Mass | 150.068079557 Da | [2] [30] |

| Molecular Formula | C₉H₁₀O₂ | [27] [30] |

| Ionization Mode | Electron Ionization | [30] |

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy reveals characteristic absorption patterns for 4-allylpyrocatechol that reflect its aromatic catechol structure and conjugated system [33] [36]. The compound exhibits absorption maxima in the ultraviolet region, consistent with the presence of the benzene ring system and hydroxyl substituents [33] [36]. The catechol moiety contributes to characteristic absorption bands that are diagnostic for this functional group arrangement [34] [36].

The absorption spectrum typically shows peaks in the range of 200-400 nanometers, which is characteristic of aromatic compounds with hydroxyl substitution [34] [36]. The presence of the allyl substituent may introduce additional conjugation effects that influence the precise absorption wavelengths [36]. These spectroscopic features are valuable for identification and quantitative analysis purposes [34] [37].

Studies have utilized ultraviolet-visible spectroscopy for monitoring compound stability and degradation, as changes in the absorption profile can indicate oxidative processes or other chemical transformations [37]. The technique provides a rapid and non-destructive method for compound characterization and purity assessment [34] [36].

Infrared Spectroscopy

Infrared spectroscopy provides detailed information about the functional groups present in 4-allylpyrocatechol through characteristic vibrational frequencies [38] [39] [42]. The spectrum exhibits distinct absorption bands corresponding to the hydroxyl groups, aromatic carbon-carbon stretching, and allyl chain vibrations [39] [42] [43].

The hydroxyl groups produce broad absorption bands in the region of 3200-3600 wavenumbers, characteristic of hydrogen-bonded phenolic groups [39] [42] [43]. The aromatic carbon-carbon stretching vibrations appear in the range of 1450-1650 wavenumbers, while the carbon-hydrogen stretching of the aromatic system occurs around 3000-3100 wavenumbers [42] [43].

The allyl group contributes specific vibrational modes, including carbon-carbon double bond stretching around 1640-1680 wavenumbers and vinyl carbon-hydrogen stretching above 3000 wavenumbers [42] [43]. The methylene bridge connecting the allyl group to the aromatic ring produces characteristic absorption bands in the aliphatic carbon-hydrogen stretching region below 3000 wavenumbers [42] [43].

| Infrared Absorption | Wavenumber Range (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| Hydroxyl Stretch | 3200-3600 | Phenolic OH groups | [39] [42] [43] |

| Aromatic C-H Stretch | 3000-3100 | Aromatic protons | [42] [43] |

| Aromatic C=C Stretch | 1450-1650 | Benzene ring | [42] [43] |

| Vinyl C=C Stretch | 1640-1680 | Allyl double bond | [42] [43] |

| Aliphatic C-H Stretch | 2800-3000 | Methylene bridge | [42] [43] |

Chemical Reactivity

Functional Group Reactions

4-Allylpyrocatechol exhibits characteristic reactivity patterns associated with both its catechol and allyl functional groups [45] [46] [49]. The catechol moiety participates in typical phenolic reactions including electrophilic aromatic substitution, metal coordination, and hydrogen bonding interactions [45] [49]. The adjacent hydroxyl groups enable chelation with metal ions and participation in oxidative coupling reactions [45] [49].

The allyl group provides sites for various addition reactions and polymerization processes [46]. Thiol-ene chemistry has been successfully employed using the allyl functionality, enabling the synthesis of crosslinked polymer networks [46]. These reactions proceed via radical mechanisms and can be photoinitiated under appropriate conditions [46].

Alkylation reactions at the hydroxyl groups can be achieved using appropriate electrophiles under basic conditions [45]. Methylation and other alkylation reactions have been reported for synthetic modification of the catechol functionality [45]. The compound can undergo Claisen rearrangement reactions when appropriately derivatized, leading to different regioisomers [11].

Bromination and other halogenation reactions can occur at both the aromatic ring and the allyl double bond, depending on reaction conditions [45]. The compound shows reactivity toward various nucleophiles and electrophiles due to the electron-rich nature of the catechol system [45] [49].

| Reaction Type | Functional Group | Product Type | Reference |

|---|---|---|---|

| Thiol-ene Addition | Allyl group | Polymer networks | [46] |

| Alkylation | Hydroxyl groups | Ether derivatives | [45] |

| Halogenation | Aromatic/Allyl | Halogenated products | [45] |

| Metal Coordination | Catechol | Metal complexes | [45] [49] |

| Claisen Rearrangement | Allyl ether | Regioisomers | [11] |

Oxidation-Reduction Behavior

4-Allylpyrocatechol demonstrates significant redox activity due to its catechol structure, which can undergo reversible oxidation to form quinone species [47] [48] [50]. The compound is highly sensitive to atmospheric oxygen, readily undergoing oxidation under ambient conditions [48]. This oxidation sensitivity necessitates careful handling and storage under inert atmosphere conditions [48].

The catechol functionality can be oxidized to the corresponding orthoquinone through loss of two electrons and two protons [47] [50]. This oxidation process is often accompanied by visible color changes, progressing from colorless to pink, violet, and eventually dark colors [48]. The quinone species formed can participate in further reactions including polymerization and conjugation processes [48] [50].

Electrochemical studies have revealed characteristic oxidation potentials for the catechol system [47] [50]. The compound exhibits reversible electrochemical behavior under appropriate conditions, making it potentially useful for electrochemical applications [47]. The redox properties contribute to the compound's biological activity and its utility as an antioxidant [28].

Reduction reactions can regenerate the catechol from quinone species using appropriate reducing agents [47] [50]. Common reducing agents include ascorbic acid, sodium borohydride, and other electron donors [47]. The reversible nature of the redox chemistry enables potential applications in redox cycling systems [47] [50].

| Redox Process | Electrons Transferred | Product | Reference |

|---|---|---|---|

| Catechol Oxidation | -2e⁻, -2H⁺ | Orthoquinone | [47] [50] |

| Quinone Reduction | +2e⁻, +2H⁺ | Catechol | [47] [50] |

| Atmospheric Oxidation | Variable | Colored polymers | [48] |

| Electrochemical Oxidation | -2e⁻ | Quinone species | [47] [50] |

Piper betle Linn as Primary Source

Piper betle Linn stands as the most extensively documented and economically significant source of 4-allylpyrocatechol among all Piper species [1] [2] [3]. This evergreen, dioecious vine, commonly known as betel vine, has been cultivated for over 2500 years across tropical Asia and represents the primary commercial source of this bioactive phenylpropanoid compound [4] [5]. The species demonstrates remarkable chemical consistency in producing 4-allylpyrocatechol, with research confirming its presence as a major constituent in the leaves of Piper betle across different geographic populations [1] [6] [7].

High-performance liquid chromatography analysis has revealed that 4-allylpyrocatechol can be extracted from Piper betle leaves with yields reaching 13.82 percent using optimized extraction protocols [8]. This represents a significantly higher yield compared to traditional silica gel column chromatography methods, demonstrating the efficiency of modern extraction techniques for obtaining this valuable compound [8]. The compound occurs naturally in the essential oil fraction of betel leaves, where it contributes to the characteristic aromatic properties and biological activities of the plant [1] [9].

The consistent presence of 4-allylpyrocatechol in Piper betle has been documented across multiple studies employing various analytical techniques, including gas chromatography-tandem mass spectrometry and nuclear magnetic resonance spectroscopy [9] [3] [10]. These investigations have confirmed that 4-allylpyrocatechol, also referred to as hydroxychavicol in some literature, represents one of the most abundant phenolic compounds in betel leaf extracts [7] [11].

Concentration in Different Plant Parts

Research investigating the distribution of 4-allylpyrocatechol within different anatomical parts of Piper betle has consistently identified the leaves as the primary site of accumulation [1] [2] [9]. The compound appears to be predominantly synthesized and stored in foliar tissues, where it likely serves multiple physiological functions including defense against herbivores and pathogens [3] [7].

Studies examining the variation in 4-allylpyrocatechol content across different developmental stages of betel leaves have indicated that mature, fully expanded leaves typically contain the highest concentrations of this compound [12] [13]. Young leaves and developing tissues show lower concentrations, suggesting that the biosynthetic capacity for 4-allylpyrocatechol production increases with leaf maturity [13]. This pattern aligns with the general phenylpropanoid metabolism in plants, where mature tissues often accumulate higher concentrations of secondary metabolites [14].

The spatial distribution of 4-allylpyrocatechol within leaf tissues has been associated with the essential oil glands and secretory structures present in Piper betle leaves [15]. These specialized anatomical features serve as the primary sites for phenylpropanoid biosynthesis and storage, contributing to the distinctive chemical profile that characterizes betel leaves [16]. Environmental factors, including light exposure, humidity, and soil conditions, have been shown to influence the concentration of 4-allylpyrocatechol in different plant parts [13] [17].

Geographic Distribution of Source Plants

The geographic distribution of Piper betle, the primary source of 4-allylpyrocatechol, encompasses a vast region across tropical and subtropical Asia [4] [5]. The species is native to Southeast Asia, particularly the Peninsular Malaysia region, from where it has been extensively cultivated and naturalized throughout the Asian continent [4] [18]. This widespread distribution reflects both the cultural significance of betel leaf consumption and the adaptability of the species to diverse tropical environments [17] [5].

In India, Piper betle cultivation occurs across multiple states, including Assam, Andhra Pradesh, Bihar, Gujarat, Odisha, Karnataka, Madhya Pradesh, Rajasthan, West Bengal, and Maharashtra [17] [19] [20]. Each region has developed specific cultivars adapted to local climatic conditions, resulting in variations in 4-allylpyrocatechol content and overall chemical composition [13] [21]. The northeastern states of India, particularly Assam and Meghalaya, represent significant centers of betel cultivation, with some regions producing over 230,000 tonnes annually [19].

The species extends its range across Southeast Asia, including Thailand, Myanmar, Vietnam, Cambodia, Laos, Indonesia, and the Philippines [4] [5] [18]. In China, cultivation is concentrated in the southern and southwestern provinces, where climatic conditions favor the growth of this tropical species [4] [5]. The altitudinal range for Piper betle cultivation typically extends from sea level to approximately 1000 meters elevation, with optimal growth occurring in lowland tropical environments [5] [22].

Beyond its native range, Piper betle has been introduced to various tropical regions through human migration and trade networks [4]. The species is now cultivated in Sri Lanka, Bangladesh, Nepal, and various Pacific islands, where it continues to serve both cultural and economic purposes [5] [18]. This extensive distribution has resulted in the establishment of genetically distinct populations, each potentially harboring unique chemotypes with varying 4-allylpyrocatechol concentrations [21].

Biosynthetic Pathways

The biosynthesis of 4-allylpyrocatechol in Piper species follows the well-established phenylpropanoid metabolic pathway, which originates from the shikimate pathway and involves the conversion of aromatic amino acids into diverse secondary metabolites [23] [24] [25]. This complex biosynthetic network begins with the formation of chorismate from phosphoenolpyruvate and erythrose-4-phosphate through a series of enzymatic reactions in the shikimate pathway [23] [26] [27].

The phenylpropanoid pathway initiation occurs through the deamination of phenylalanine by phenylalanine ammonia-lyase, producing trans-cinnamic acid as the first committed step in phenylpropanoid biosynthesis [24] [28] [29]. This reaction represents a critical branch point where primary metabolism transitions to secondary metabolite production, providing the foundational carbon skeleton for all phenylpropanoid compounds, including 4-allylpyrocatechol [24] [30].

Subsequent enzymatic modifications involve cinnamate 4-hydroxylase, which catalyzes the hydroxylation of cinnamic acid to produce p-coumaric acid [24] [25] [28]. This cytochrome P450-dependent enzyme introduces the hydroxyl group at the para position of the phenyl ring, creating the phenolic structure characteristic of hydroxylated phenylpropanoids [24] [29]. The formation of 4-allylpyrocatechol requires additional enzymatic steps that introduce the allyl side chain and the catechol hydroxylation pattern [31] [32].

The specific enzymatic machinery responsible for the final steps in 4-allylpyrocatechol biosynthesis involves species-specific modifications that distinguish this compound from other phenylpropanoids [14] [33]. These transformations likely involve specialized cytochrome P450 enzymes and methyltransferases that create the unique structural features of 4-allylpyrocatechol [34] [35]. The biosynthetic pathway demonstrates remarkable plasticity, with different Piper species producing varying profiles of phenylpropanoid compounds through differential gene expression and enzyme activity [14] [34].

Related Compounds in Natural Sources

Relationship to Chavibetol

Chavibetol represents one of the most closely related compounds to 4-allylpyrocatechol found in Piper species, sharing both structural similarities and biosynthetic origins [31] [32] [36]. These two phenylpropanoid compounds are structural isomers, both possessing the molecular formula C10H12O2, but differing in the positioning of functional groups on the aromatic ring [31] [32]. Chavibetol, also known as m-eugenol or 5-allyl-2-methoxyphenol, contains a methoxy group and hydroxyl group in different positions compared to the dihydroxy substitution pattern of 4-allylpyrocatechol [31] [32].

The co-occurrence of chavibetol and 4-allylpyrocatechol in Piper betle leaves suggests shared biosynthetic pathways and enzymatic machinery [16] [36]. Both compounds derive from the same phenylpropanoid precursors but undergo different methylation and hydroxylation patterns during their formation [32] [37]. This relationship indicates that the biosynthetic capacity for producing one compound may influence the formation of the other, creating chemical synergies that contribute to the overall bioactivity of betel leaf extracts [9] [36].

Research has demonstrated that chavibetol exhibits significant phytotoxic properties and serves as a major bioactive constituent in betel leaf essential oil [36]. The compound shows potent allelopathic effects and contributes to the antimicrobial properties of Piper betle extracts [16] [36]. The structural relationship between chavibetol and 4-allylpyrocatechol extends to their biological activities, with both compounds demonstrating antioxidant, antimicrobial, and anti-inflammatory properties [12] [16].

The relative concentrations of chavibetol and 4-allylpyrocatechol in Piper betle can vary depending on genetic factors, environmental conditions, and developmental stage [13] [21]. Some chemotypes of betel plants may preferentially produce one compound over the other, resulting in distinct chemical profiles that influence the traditional uses and commercial applications of different betel varieties [21] [16].

Phenylpropanoid Derivatives in Piper Species

The genus Piper produces an extensive array of phenylpropanoid derivatives that share biosynthetic relationships with 4-allylpyrocatechol [14] [33] [34]. These compounds include apiol, dillapiole, isoasarone, myristicin, and safrole, among others, each representing different structural modifications of the basic phenylpropanoid skeleton [14] [38] [33]. The diversity of these compounds reflects the remarkable biosynthetic plasticity of Piper species and their ability to generate structurally complex secondary metabolites [14] [34].

Apiol and dillapiole represent methylenedioxy-substituted phenylpropanoids commonly found in various Piper species, particularly in seedling stages [14]. These compounds share the allyl side chain characteristic of 4-allylpyrocatechol but possess different substitution patterns on the aromatic ring [14] [38]. Research has shown that Piper gaudichaudianum and Piper solmsianum seedlings predominantly produce apiol, while Piper regnellii and Piper hemmendorffii seedlings are characterized by dillapiole as the major phenylpropanoid [14].

Isoasarone, another related phenylpropanoid, occurs as the dominant compound in Piper caldense seedlings [14]. This methoxy-substituted derivative demonstrates the enzymatic versatility present in Piper species for modifying the basic phenylpropanoid structure [14]. The temporal regulation of phenylpropanoid production, with many species transitioning from phenylpropanoid-rich seedling stages to other chemical profiles in mature plants, suggests sophisticated developmental control of secondary metabolism [14].

Physical Description

Colorless or slightly yellow liquid with an odor of sassafras; mp ~ 11 deg C; [Merck Index] Colorless or pale yellow liquid or solid; mp = 11.2 deg C; [HSDB] Clear yellow-green liquid; [MSDSonline]

Liquid

Colourless to slightly yellow liquid; Sasafras aroma

Color/Form

Monoclinic crystals

Colorless liquid, prisms, or crystals

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

235 °C

232–234 °C

Flash Point

212 °F (100 °C) (Closed cup)

Heavy Atom Count

Density

1.100 g/cu cm at 20 °C

1.095-1.099

Odor

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Melting Point

11.2 °C

UNII

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.06 [mmHg]

Vapor pressure range 1-760 mm Hg in the temperature range 63.8-233.0 °C

VP: 1 mm Hg at 63.8 °C

0.0706 mm Hg at 25 °C /Extrapolated/

Pictograms

Irritant

Impurities

Other CAS

Absorption Distribution and Excretion

/Factors affecting transplacental DNA damage were examined. Timed pregnant mice or monkeys were given a single dose of carcinogen on different gestation days, sacrificed 1-50 days later, and analyzed for DNA adducts by (32)P post labeling assay. The following results were obtained. The chemical types of carcinogen determine the fetal and fetal/maternal adduct levels and whether there is a gestation stage dependency in DNA binding. ... Safrole preferentially bound to fetal liver (as for adults) with strong gestation stage specificity. ... All carcinogens tested bound ubiquitously to all fetal and possible embryonic DNA with levels exhibiting little relationship to placental levels. Fetal adduct levels varied from 0.05-2 fold of maternal levels depending on the carcinogen tested. Thus, fetal competence in metabolism of a specific carcinogen is a determining factor for transplacental DNA damage. Placental adduct levels are a qualitative, but not a quantitative, indicator of fetal exposure.

In mice given (14)C-labeled /in methylene dioxy position/ safrole or dihydrosafrole orally, 96 and 101% of radioactivity were recovered; 64 and 61% were found in carbon dioxide, 18 and 23% in urine, 6 and 5% in feces and intestine, 2 and 2.5% in liver and 6 and 9% in carcasses... .

Safrole was absorbed from the gastrointestinal tract by passive diffusion, with the absorption kinetics apparently dependent on its lipid solubility as determined in an in situ perfusion method in the rat. In this same procedure, safrole, at a level of 2 mg/mL of perfusion medium, reduced the absorption of glucose and methionine but not butyric acid.

Small doses of [C14]-safrole were absorbed rapidly and excreted almost completely via the urine in 24 hours in both man (doses 0.165 mg or 1.655 mg) and the rat (dose 0.63 mg/kg). A large dose (750 mg/kg) in the rat resulted in a decrease in the rate of elimination, only 25% being excreted in 24 hours, and plasma and tissue levels of safrole and its metabolites were elevated for 48 hours.

Metabolism Metabolites

Following oral or ip administration... to rats and guinea pigs, 3'-N,N-dimethylamino-1'-(3, 4-methylenedioxyphenyl)-1'-propanone was identified as major urinary metabolite in guinea pigs and as minor metabolite in rats. ...Oral or ip administration... to rats... 3'-pyrrolidinyl-1' -(3,4-methylenedioxyphenyl)-1'-propanone, a further minor metabolite, and 3'-piperidyl-1'-(3,4-methylenedioxyphenyl)-1'-propanone were found in urine of rats.

Yields 4-allylcatechol probably in mouse and housefly; 3, 4-methylenedioxybenzaldehyde probably in fly. /from table/

Metabolites resulting from incubation of safrole with adrenal homogenates were 1'-hydroxysafrole, 4-allyl-1,2-dihydroxybenzene, 3'-hydroxysafrole, 2',3'-epoxysafrole and 2',3'-dihydro-2',3'-dihydroxysafrole.

For more Metabolism/Metabolites (Complete) data for Safrole (22 total), please visit the HSDB record page.

Associated Chemicals

Wikipedia

Chlorphenamine

Use Classification

Hazard Classes and Categories -> Carcinogens

Methods of Manufacturing

By distillation from the essential oils rich in safrole; an uneconomical synthesis starts with catechol methylene ether reacted with allyl chloride; also 4-allyl alcohol with methylene iodide.

General Manufacturing Information

Method of purification: rectification or freezing.

Safrole is a major chemical constituent of aromatic oil present in sassafras root bark.

Safrole was identified in antibacterial and antiviral oils from forsythia suspensa.

Safrole (1,2-methylenedioxy-4-allylbenzene) is the principal constituent of oil of sassafras and a minor constituent of many other essential oils. The related substance, isosafrole (1,2-methylene- dioxy-4-propenylbenzene), also occurs as a minor constituent of many essential oils with a distribution similar to that of safrole. Another related substance, dihydrosafrole (1,2-methylenedioxybenzene-4- propylbenzene), is not known to occur naturally but is formed in the production of piperonyl butoxide.

Analytic Laboratory Methods

Method: EPA-RCA 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: safrole; Matrix: solid waste matrices, soils, air sampling media and water samples; Detection Limit: 10 ug/L.

Safrole was determined in perfume, cologne and toilet water by injecting onto a reversed-phase high-performance liquid chromatography column and measuring by fluorometry. The detection limit was 10 ng. The method could be used to determine safrole in undiluted beverages.

Method: AOAC 969.13; Procedure: Gas chromatographic method; Analyte: safrole; Matrix: nonalcoholic beverages; Detection Limit: not provided.

For more Analytic Laboratory Methods (Complete) data for Safrole (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Safrole... shown experimentally to be active synergist for pyrethrum and 1-naphthyl methyl carbamate (Sevin) in common with other methylene-dioxyphenyl compounds.

Arachidonic acid-induced platelet aggregation was inhibited by safrole. The IC50 was 1.7x10-5 g/mL.

The metabolic oxidation of chlorpromazine was investigated after pretreatment of rats with safrole for 6 days. Safrole preferentially inhibited 7-hydroxylation.

For more Interactions (Complete) data for Safrole (6 total), please visit the HSDB record page.

Stability Shelf Life

Dates

A chemical covalent tactic for bio-thiol sensing and protein labeling agent design

Liangwei Zhang, Jie Kang, Shudi Liu, Xia Zhang, Jinyu Sun, Yuesong Hu, Yang Yang, Lingxin ChenPMID: 32857068 DOI: 10.1039/d0cc04169f

Abstract

Discovering novel chemical reactions is important for bioanalysis. Herein, we report a tactic for bio-thiol sensing and protein labeling agent design by the installation of a sulfoxide group onto the skeleton of various fluorophores, and powerfully validate its abilities, which may shed light on the development of specific protein tags to give insight into their biological functions.Feasibility study on recycled vegetable oil waste and recycled polyethylene for the modification of aged asphalt

Xiangqian Ye, Xiaoling Zou, Fafu Tian, Honglin HePMID: 33400695 DOI: 10.1371/journal.pone.0244159

Abstract

The application of reclaimed asphalt pavement has been widely encouraged due to its significant economic and environmental benefits. However, it is necessary to add rejuvenators to ensure its performance. Currently, bio-oil-based regenerants have attracted attention owing to their advantages of renewability and cost savings. The purpose of this paper is to study the use of recycled vegetable oil waste (R-oil) and recycled polyethylene particles for the regeneration and modification of aged asphalt. Physical, rheological, and chemical tests were used to figure out their influence on the pavement performance of aged asphalt. According to the physical test indices (penetration, softening point, and ductility), the performance of the rejuvenated asphalt was better than that of virgin asphalt. The workability and low-temperature performance of the rejuvenated asphalt were basically the same as those of virgin asphalt, and its fatigue and high-temperature performance were better. Infrared spectroscopy showed that R-oil diluted the high-polarity sulfoxide base of aged asphalt. Gel permeation chromatography showed that its molecular weight dispersion was better than that of aged asphalt. Therefore, R-oil and polyethylene can improve the pavement performance and chemical properties of aged asphalt.Molecular Dynamics and

Shuo Yang, Jakob D H Liu, Matthias Diem, Sebastiaan Wesseling, Jacques Vervoort, Chris Oostenbrink, Ivonne M C M RietjensPMID: 32786539 DOI: 10.1021/acs.chemrestox.0c00097

Abstract

The formation and repair of-(

-isosafrol-3'-yl)-2'-deoxyguanosine (S-3'-

-dG) DNA adduct derived from the spice and herbal alkenylbenzene constituent safrole were investigated. DNA adduct formation and repair were studied

and using molecular dynamics (MD) simulations. DNA adduct formation was quantified using liquid chromatography-mass spectrometry (LCMS) in wild type and NER (nucleotide excision repair) deficient CHO cells and also in HepaRG cells and primary rat hepatocytes after different periods of repair following exposure to safrole or 1'-hydroxysafrole (1'-OH safrole). The slower repair of the DNA adducts found in NER deficient cells compared to that in CHO wild type cells indicates a role for NER in repair of S-3'-

-dG DNA adducts. However, DNA repair in liver cell models appeared to be limited, with over 90% of the adducts remaining even after 24 or 48 h recovery. In our further studies, MD simulations indicated that S-3'-

-dG adduct formation causes only subtle changes in the DNA structure, potentially explaining inefficient activation of NER. Inefficiency of NER mediated repair of S-3'-

-dG adducts points at persistence and potential bioaccumulation of safrole DNA adducts upon daily dietary exposure.

FEMA GRAS assessment of natural flavor complexes: Clove, cinnamon leaf and West Indian bay leaf-derived flavoring ingredients

Nigel J Gooderham, Samuel M Cohen, Gerhard Eisenbrand, Shoji Fukushima, F Peter Guengerich, Stephen S Hecht, Ivonne M C M Rietjens, Thomas J Rosol, Jeanne M Davidsen, Christie L Harman, Ian J Murray, Sean V TaylorPMID: 32702506 DOI: 10.1016/j.fct.2020.111585

Abstract

In 2015, the Expert Panel of the Flavor and Extract Manufacturers Association initiated the safety re-evaluation of over 250 natural flavor complexes (NFCs) used as flavor ingredients. This publication, 4th in a series focusing on the safety evaluation of NFCs, presents an evaluation of NFCs rich in hydroxyallylbenzene and hydroxypropenylbenzene constituents using a procedure initially published in 2005 and updated in 2018 that evaluates the safety of naturally occurring mixtures for their intended use as flavoring ingredients. The procedure requires the characterization of the chemical composition for each NFC and subsequent organization of the constituents into defined congeneric groups. The safety of each NFC is evaluated using the conservative threshold of toxicological concern (TTC) approach together with studies on absorption, metabolism and toxicology of the NFC and its constituent congeneric groups. By the application of this procedure, seven NFCs, derived from clove, cinnamon leaf and West Indian bay leaf were affirmed as "generally recognized as safe (GRAS)" under their conditions of intended use as flavor ingredients. An eighth NFC, an oleoresin of West Indian bay leaf, was affirmed based on its estimated intake, which is below the TTC of 0.15 μg/person per day for compounds with structural alerts for genotoxicity.Selective Electroenzymatic Oxyfunctionalization by Alkane Monooxygenase in a Biofuel Cell

Mengwei Yuan, Sofiene Abdellaoui, Hui Chen, Matthew J Kummer, Christian A Malapit, Chun You, Shelley D MinteerPMID: 32198829 DOI: 10.1002/anie.202003032

Abstract

Aliphatic synthetic intermediates with high added value are generally produced from alkane sources (e.g., petroleum) by inert carbon-hydrogen (C-H) bond activation using classical chemical methods (i.e. high temperature, rare metals). As an alternative approach for these reactions, alkane monooxygenase from Pseudomonas putida (alkB) is able to catalyze the difficult terminal oxyfunctionalization of alkanes selectively and under mild conditions. Herein, we report an electrosynthetic system using an alkB biocathode which produces alcohols, epoxides, and sulfoxides through bioelectrochemical hydroxylation, epoxidation, sulfoxidation, and demethylation. The capacity of the alkB binding pocket to protect internal functional groups is also demonstrated. By coupling our alkB biocathode with a hydrogenase bioanode and using Has a clean fuel source, we have developed and characterized a series of enzymatic fuel cells capable of oxyfunctionalization while simultaneously producing electricity.

Exploring Spacer Arm Structures for Designs of Asymmetric Sulfoxide-Containing MS-Cleavable Cross-Linkers

Clinton Yu, Eric J Novitsky, Nicholas W Cheng, Scott D Rychnovsky, Lan HuangPMID: 32202417 DOI: 10.1021/acs.analchem.0c00298

Abstract

Cross-linking mass spectrometry (XL-MS) has become a powerful structural tool for defining protein-protein interactions (PPIs) and elucidating architectures of large protein assemblies. To advance XL-MS studies, we have previously developed a series of sulfoxide-containing MS-cleavable cross-linkers to facilitate the detection and identification of cross-linked peptides using multistage mass spectrometry (MS). While current sulfoxide-based cross-linkers are effective for in vivo and in vitro XL-MS studies at the systems-level, new reagents are still needed to help expand PPI coverage. To this end, we have designed and synthesized six variable-length derivatives of disuccinimidyl sulfoxide (DSSO) to better understand the effects of spacer arm modulation on MS-cleavability, fragmentation characteristics, and MS identification of cross-linked peptides. In addition, the impact on cross-linking reactivity was evaluated. Moreover, alternative MS

-based workflows were explored to determine their feasibility for analyzing new sulfoxide-containing cross-linked products. Based on the results of synthetic peptides and a model protein, we have further demonstrated the robustness and predictability of sulfoxide chemistry in designing MS-cleavable cross-linkers. Importantly, we have identified a unique asymmetric design that exhibits preferential fragmentation of cross-links over peptide backbones, a desired feature for MS

analysis. This work has established a solid foundation for further development of sulfoxide-containing MS-cleavable cross-linkers with new functionalities.